2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide
Overview
Description
2-[(5-{2-cyano-3-[(2-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzyl)oxy]benzamide is a useful research compound. Its molecular formula is C27H25N3O5 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 471.17942091 g/mol and the complexity rating of the compound is 791. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Characterization
This compound, due to its complex structure, is likely involved in studies focusing on the synthesis of novel organic compounds with potential biological activities. For example, research on the Efficiency of OxymaPure/DIC in Synthesis demonstrates the use of similar compounds in synthesizing α-ketoamide derivatives with improved purity and yield, indicating its relevance in creating new chemical entities for further pharmacological testing (El‐Faham et al., 2013).
Anticancer Properties
Studies on Novel Pyrimidine and Fused Pyrimidine Derivatives have explored the synthesis of related compounds to assess their anticancer activities. Although the specific compound is not directly mentioned, the research methodology and targeted synthesis process highlight the potential applications of such compounds in developing new anticancer agents (Mahmoud et al., 2011).
Antimicrobial Activity
The synthesis of Benzodifuranyl and Thiazolopyrimidines Derived Compounds for antimicrobial and analgesic applications suggests the use of complex benzamide derivatives in creating new therapeutic agents with potential efficacy against microbial infections and pain (Abu‐Hashem et al., 2020).
Antioxidant Properties
Research on Electrochemical Oxidation of Amino-Substituted Benzamides indicates the exploration of similar compounds for their antioxidant activities, focusing on their capacity to scavenge free radicals, which is crucial for developing new antioxidant therapies (Jovanović et al., 2020).
Radiolabeling for Diagnostic Imaging
The synthesis and evaluation of Radioiodinated Benzamide Derivatives for melanoma imaging demonstrate the potential use of such compounds in diagnostic applications, specifically for the detection and monitoring of melanoma metastases (Eisenhut et al., 2000).
Properties
IUPAC Name |
2-[[5-[(E)-2-cyano-3-(2-ethoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl]methoxy]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O5/c1-3-34-25-11-7-5-9-22(25)30-27(32)19(16-28)14-18-12-13-23(33-2)20(15-18)17-35-24-10-6-4-8-21(24)26(29)31/h4-15H,3,17H2,1-2H3,(H2,29,31)(H,30,32)/b19-14+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAVPLIXGNVHAX-XMHGGMMESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)OC)COC3=CC=CC=C3C(=O)N)/C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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